2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide
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Overview
Description
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an acetamido group, a methoxyphenyl group, and a methylsulfonyl group attached to a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:
Formation of the Acetamido Group: This step involves the reaction of an amine with acetic anhydride to form the acetamido group.
Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with a suitable electrophile.
Attachment of the Methylsulfonyl Group: This step involves the reaction of a sulfonyl chloride with a suitable nucleophile to introduce the methylsulfonyl group.
Formation of the Butanamide Backbone: This can be achieved through a series of condensation and reduction reactions to form the final butanamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)butanamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)propanamide: This compound has a similar structure but with a propanamide backbone instead of a butanamide backbone.
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)pentanamide: This compound has a pentanamide backbone, making it slightly larger than the butanamide derivative.
2-acetamido-N-(3-methoxyphenyl)-4-(methylsulfonyl)hexanamide: This compound has an even longer hexanamide backbone.
The uniqueness of this compound lies in its specific combination of functional groups and backbone structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-acetamido-N-(3-methoxyphenyl)-4-methylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-10(17)15-13(7-8-22(3,19)20)14(18)16-11-5-4-6-12(9-11)21-2/h4-6,9,13H,7-8H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVYHIMCXBVODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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